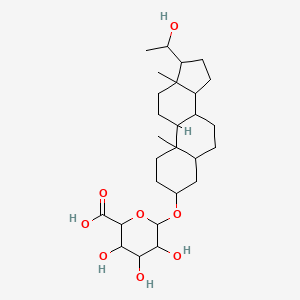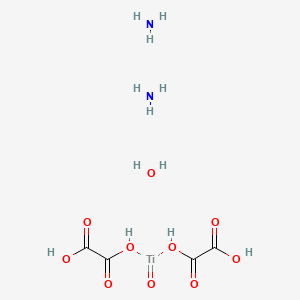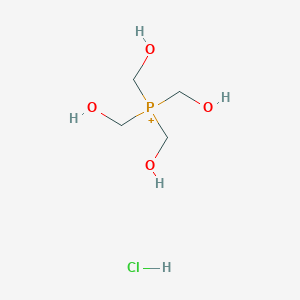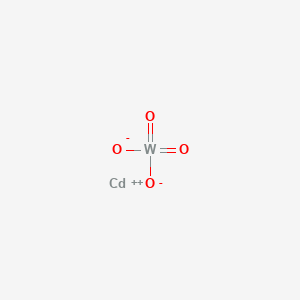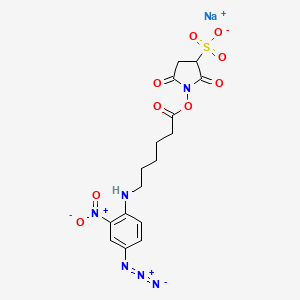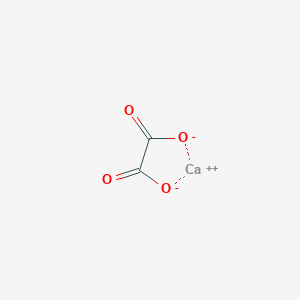
Sodium Acetate-13C, d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium Acetate-13C, d3 (also known as Acetic acid-13C2,2,2-d3 sodium salt) is a labeled compound containing stable isotopes of carbon and deuterium. Its chemical formula is 13CD313CO2Na . The compound is used in various scientific applications due to its unique isotopic composition.
准备方法
Synthetic Routes::
- Carboxylation of Sodium Methoxide with 13C-Labeled Carbon Dioxide:
- Sodium methoxide (NaOCH3) reacts with 13C-labeled carbon dioxide (13CO2) to form sodium acetate-13C, d3.
- The reaction proceeds as follows:
NaOCH3+13CO2→13CD313CO2Na+CH3OH
- This compound can be synthesized on a larger scale using similar methods. industrial production details may vary based on specific manufacturers.
化学反应分析
Types of Reactions::
- Hydrolysis:
- Sodium acetate-13C, d3 can undergo hydrolysis in aqueous solutions, yielding acetic acid and sodium hydroxide.
- Reaction:
13CD313CO2Na+H2O→13CH3COOH+NaOH
- Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products:
科学研究应用
Sodium Acetate-13C, d3 finds applications in various fields:
Nuclear Magnetic Resonance (NMR) Studies:
Pharmacokinetics and Metabolism Studies:
Stable Isotope Tracers:
Isotope Dilution Mass Spectrometry:
作用机制
- Sodium Acetate-13C, d3 does not exert specific pharmacological effects itself.
- Instead, its isotopic label serves as a tracer to study metabolic processes and pathways.
相似化合物的比较
Sodium Acetate-1-13C,d3:
Other Isotopically Labeled Acetates:
属性
分子式 |
C2H3NaO2 |
|---|---|
分子量 |
86.045 g/mol |
IUPAC 名称 |
sodium;2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3; |
InChI 键 |
VMHLLURERBWHNL-SPZGMPHYSA-M |
手性 SMILES |
[2H][13C]([2H])([2H])C(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


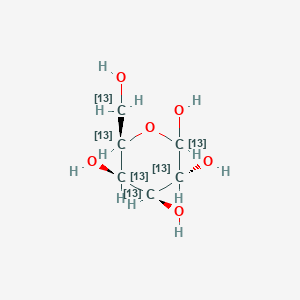
![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)

